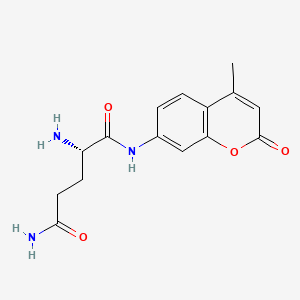

H-Asp-AMC

Vue d'ensemble

Description

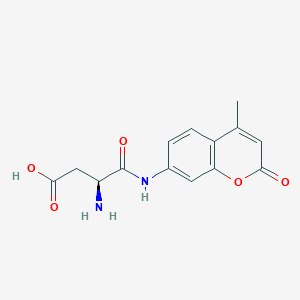

H-Asp-AMC, also known as H-Asp(AMC)-OH, is an amino acid derivative and a fluorescent dye . It does not inhibit glycine transport at a concentration of 0.25 mM .

Synthesis Analysis

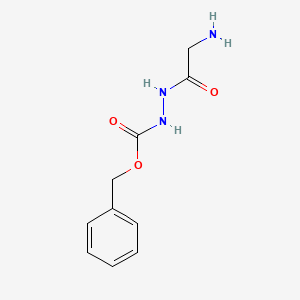

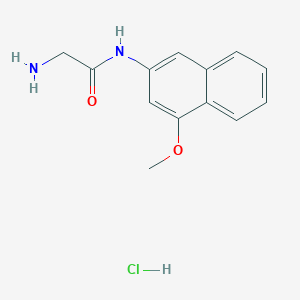

While specific synthesis methods for H-Asp-AMC were not found, there are general methods for synthesizing similar compounds. For instance, di- and tri-peptidyl aldehydes have been synthesized to overcome the susceptibility to proteolysis, the intrinsic instability, and the scarce membrane permeability of the current inhibitors . Another method involves the Fmoc synthesis, purification, and mass spectral analysis of the multiphosphorylated sequence H-[Asp-(Ser(P))2]3-Asp-OH from phosphophoryn, a protein involved in dentine mineralization .

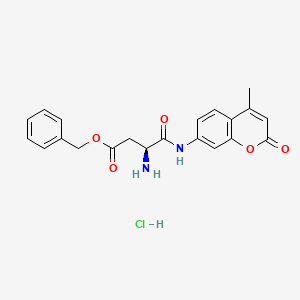

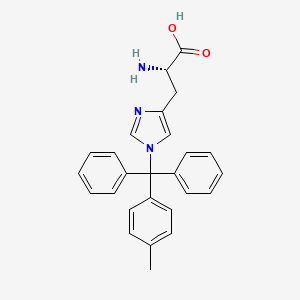

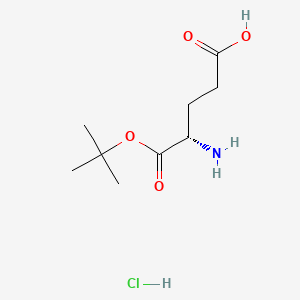

Molecular Structure Analysis

H-Asp-AMC has a molecular weight of 290.27 and a formula of C14H14N2O5 . It contains a total of 36 bonds: 22 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

H-Asp-AMC has a molecular weight of 290.27 and a formula of C14H14N2O5 . It should be stored away from direct sunlight, at -20°C for 3 years in powder form, or at -80°C for 1 year in solvent .

Applications De Recherche Scientifique

Electrochemical DNA Biosensor for Chemotherapy Agent Detection

A study by Lei et al. (2022) developed an electrochemical DNA biosensor using pencil graphite electrodes modified with polypyrrole/Ce doped hexagonal nickel oxide nanodisks for the determination of Abemaciclib and ds-DNA molecules. This biosensor demonstrates the potential for rapid, sensitive, and inexpensive detection of DNA molecules and changes in its structure, which could be a relevant approach for studies involving H-Asp-AMC.

Activated Microporous Carbon for Energy Storage

Research by Wu et al. (2016) synthesized activated microporous carbon from almond shells, demonstrating its remarkable electrochemical behaviors as electrodes for supercapacitors. The innovative use of low-cost, renewable materials for high energy density applications highlights the potential for H-Asp-AMC in energy storage solutions if similar properties can be leveraged.

High Hydrostatic Pressure in Food Processing

Vázquez-Gutiérrez et al. (2012) explored the effect of high hydrostatic pressure on the microstructure and textural properties of persimmon, demonstrating how HHP can enhance the diffusion of nutritional compounds. This study's methodology could be applicable to the processing or modification of compounds like H-Asp-AMC, especially in food science or pharmaceutical applications.

Microbiological Food Safety and High Hydrostatic Pressure

Rendueles et al. (2011) reviewed the effect of high hydrostatic pressure processing on foodborne pathogens, emphasizing its potential to produce safer food products while preserving their natural characteristics. This non-thermal processing method's advantages and limitations could inform the development of preservation techniques involving H-Asp-AMC.

Safety And Hazards

Orientations Futures

While specific future directions for H-Asp-AMC were not found, research into similar compounds suggests potential avenues. For instance, future directions for caspase-3 inhibitors, which are similar to H-Asp-AMC, include optimizing pharmacokinetic and activity/selectivity profiles to advance them to deliverable drugs .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGPGZSFBVEQMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955279 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-AMC | |

CAS RN |

336616-48-9 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.